molecular formula C16H15NO6S B5818303 METHYL 3-{2-[4-(METHOXYCARBONYL)PHENOXY]ACETAMIDO}THIOPHENE-2-CARBOXYLATE

METHYL 3-{2-[4-(METHOXYCARBONYL)PHENOXY]ACETAMIDO}THIOPHENE-2-CARBOXYLATE

Cat. No.: B5818303
M. Wt: 349.4 g/mol
InChI Key: JGXHIIRVXKOKSV-UHFFFAOYSA-N
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Description

Methyl 3-{2-[4-(methoxycarbonyl)phenoxy]acetamido}thiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an amide linkage, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{2-[4-(methoxycarbonyl)phenoxy]acetamido}thiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the thiophene ring, which can be functionalized through various reactions to introduce the necessary substituents. The key steps often include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[4-(methoxycarbonyl)phenoxy]acetamido}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines, respectively.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 3-{2-[4-(methoxycarbonyl)phenoxy]acetamido}thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of methyl 3-{2-[4-(methoxycarbonyl)phenoxy]acetamido}thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the thiophene ring and the amide linkage can facilitate interactions with biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{2-[4-(methoxycarbonyl)phenoxy]acetamido}thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both ester and amide functionalities, along with the phenoxy group, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-[[2-(4-methoxycarbonylphenoxy)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6S/c1-21-15(19)10-3-5-11(6-4-10)23-9-13(18)17-12-7-8-24-14(12)16(20)22-2/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXHIIRVXKOKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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